molecular formula C17H17N3O2 B245075 N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

Katalognummer B245075
Molekulargewicht: 295.34 g/mol
InChI-Schlüssel: GFJZRJAYPJKHNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide, commonly known as JNJ-1661010, is a novel and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized by scientists at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, in 2006. Since then, JNJ-1661010 has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

JNJ-1661010 is a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and is involved in the regulation of appetite, pain, and addiction. By blocking the CB1 receptor, JNJ-1661010 reduces the activity of the endocannabinoid system, which is known to play a role in the regulation of these physiological processes.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have several biochemical and physiological effects, including a reduction in food intake and body weight gain, a decrease in drug-seeking behavior, and an improvement in glucose metabolism. It has also been found to have analgesic effects in animal models of pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of JNJ-1661010 is its selectivity for the CB1 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, and its long-term safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for the study of JNJ-1661010, including its use as a treatment for obesity, addiction, and pain management. Further studies are needed to determine its long-term safety and efficacy in humans, as well as its potential for use in combination with other drugs or therapies. Additionally, the development of more selective and potent CB1 receptor antagonists may lead to improved therapeutic outcomes.

Synthesemethoden

The synthesis of JNJ-1661010 involves several steps, starting with the reaction of 2-methyl-3-(2-nitrophenyl)oxazolo[4,5-b]pyridine with butanoyl chloride in the presence of a base. The resulting intermediate is then reduced to the corresponding amine, which is further reacted with 4-bromobenzoyl chloride to yield the final product.

Wissenschaftliche Forschungsanwendungen

JNJ-1661010 has been studied extensively for its potential therapeutic applications in various fields of medicine, including obesity, addiction, and pain management. In preclinical studies, JNJ-1661010 has been found to reduce food intake and body weight gain in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for drug addiction.

Eigenschaften

Molekularformel

C17H17N3O2

Molekulargewicht

295.34 g/mol

IUPAC-Name

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C17H17N3O2/c1-3-6-15(21)19-13-8-4-7-12(11(13)2)17-20-16-14(22-17)9-5-10-18-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,21)

InChI-Schlüssel

GFJZRJAYPJKHNF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC=N3

Kanonische SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.